molecular formula C12H10NO4- B12335501 4-ethoxycarbonyl-1H-indole-6-carboxylate

4-ethoxycarbonyl-1H-indole-6-carboxylate

Cat. No.: B12335501
M. Wt: 232.21 g/mol
InChI Key: OQSYZAVLPRNTNN-UHFFFAOYSA-M
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Description

4-ethoxycarbonyl-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxycarbonyl-1H-indole-6-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include ethyl 4-oxo-4-phenylbutanoate and phenylhydrazine, with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4-ethoxycarbonyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-ethoxycarbonyl-1H-indole-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxycarbonyl-1H-indole-6-carboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways such as cell signaling and gene expression. This compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    Indole-3-carboxaldehyde: Studied for its anticancer activity.

Uniqueness

4-ethoxycarbonyl-1H-indole-6-carboxylate stands out due to its specific ester and carboxylate functional groups, which confer unique chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H10NO4-

Molecular Weight

232.21 g/mol

IUPAC Name

4-ethoxycarbonyl-1H-indole-6-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)9-5-7(11(14)15)6-10-8(9)3-4-13-10/h3-6,13H,2H2,1H3,(H,14,15)/p-1

InChI Key

OQSYZAVLPRNTNN-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=CC(=C1)C(=O)[O-]

Origin of Product

United States

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